molecular formula C14H20N2O2 B8735829 n-((4-Benzylmorpholin-2-yl)methyl)acetamide CAS No. 112913-96-9

n-((4-Benzylmorpholin-2-yl)methyl)acetamide

Cat. No. B8735829
CAS RN: 112913-96-9
M. Wt: 248.32 g/mol
InChI Key: JARCELFZNGRBJT-UHFFFAOYSA-N
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Description

N-((4-Benzylmorpholin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-((4-Benzylmorpholin-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-((4-Benzylmorpholin-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

112913-96-9

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]acetamide

InChI

InChI=1S/C14H20N2O2/c1-12(17)15-9-14-11-16(7-8-18-14)10-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,15,17)

InChI Key

JARCELFZNGRBJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of crude 2-aminomethyl-4-benzylmorpholine (48 g) in toluene (400 ml) was added pyridine (24.5 ml, 0.303 mol) and then acetic anhydride (26.4 ml, 0.280 mol) was added dropwise under ice-cooling over 10 minutes and then allowed to rise to room temperature and the mixture was stirred for one hour. To the reaction mixture was added aqueous saturated sodium hydrogen carbonate (200 ml) under ice-cooling and then 10% aqueous sodium hydroxide was added until the mixture became strongly basic. The reaction mixture was extracted with ethyl acetate (200 ml×3) and the combined organic layer was washed with aqueous saturated sodium chloride (200 ml). The organic layer was dried over potassium carbonate and the solvent was distilled off under reduced pressure. The residue was recrystallized from ethyl acetate-hexane (1/1) to give 2-(N-acetylaminomethyl)-4-benzylmorpholine (25.93 g). A total yield of 3 steps=56%.
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48 g
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200 mL
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Synthesis routes and methods III

Procedure details

A mixture of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide (162 g), 85% hydrazine hydrate (43.3 g), and ethanol (100 ml) is refluxed with stirring for 20 minutes. The reaction mixture is filtered, and the filtrate is diluted with water and extracted with chloroform. The organic layer is separated, washed with a small amount of water and then with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and filtered. To the filtrate is added slowly acetic anhydride (98.3 g), and the resulting mixture is stirred at 25° C. for 2 hours. The reaction mixture is washed successively with aqueous sodium hydroxide solution, water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is recrystallized from toluene to give the title compound (101 g), mp 110°-111° C.
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